Product packaging for 2,4-Dibromo-3-chloro-6-fluoroaniline(Cat. No.:CAS No. 1000573-39-6)

2,4-Dibromo-3-chloro-6-fluoroaniline

Cat. No.: B3183517
CAS No.: 1000573-39-6
M. Wt: 303.35 g/mol
InChI Key: SBMUPMZTUMIDOP-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Amines in Organic Chemistry

Halogenated aromatic amines, a class of compounds that includes polyhalogenated anilines, are derivatives of aniline (B41778) that contain one or more halogen atoms attached to the aromatic ring. Aniline itself is a fundamental building block in organic chemistry, consisting of an amino group (-NH₂) bonded to a benzene (B151609) ring. The introduction of halogens (fluorine, chlorine, bromine, iodine) onto this aromatic system dramatically influences the compound's physical, chemical, and biological properties. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbook.com The presence and position of the halogen atoms can alter the reactivity of the aromatic ring and the basicity of the amino group, making them valuable tools for fine-tuning molecular properties.

The Role of Halogen Substitution Patterns in Aromatic Systems

The specific arrangement of halogen substituents on an aromatic ring has a profound impact on the molecule's reactivity. Halogens exert two primary electronic effects: the inductive effect and the resonance effect. Electronegative by nature, halogens pull electron density away from the aromatic ring through the sigma bonds (a deactivating inductive effect). Conversely, they can donate a lone pair of electrons to the ring through pi-bonds (a resonance effect), which tends to direct incoming electrophiles to the ortho and para positions.

In polyhalogenated systems, the interplay of these effects from multiple halogens, along with steric hindrance, governs the molecule's chemical behavior. The specific combination of different halogens, as in the case of 2,4-Dibromo-3-chloro-6-fluoroaniline, creates a unique electronic environment on the aniline ring, influencing its reactivity in electrophilic substitution reactions and its potential as a building block in cross-coupling reactions.

Specific Context of this compound within Polyhalogenated Anilines

This compound is a highly substituted aniline derivative. The presence of four halogen atoms—two bromine, one chlorine, and one fluorine—on the benzene ring makes it a complex member of the polyhalogenated aniline family. The substitution pattern is dense, with substituents at positions 2, 3, 4, and 6, leaving only the 5-position unsubstituted. This high degree of halogenation is expected to significantly decrease the electron density of the aromatic ring, making it less susceptible to typical electrophilic aromatic substitution reactions. The amino group at position 1 remains a key functional group, though its basicity and nucleophilicity would be considerably reduced by the strong electron-withdrawing effects of the surrounding halogens.

Current Research Trends and Unexplored Avenues for Complex Halogenated Anilines

Current research into complex halogenated anilines often focuses on their use as scaffolds for creating novel bioactive compounds. The specific halogen atoms can serve as handles for further functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These methods allow for the precise introduction of other functional groups, leading to the synthesis of molecules with potential applications in medicine and materials science. beilstein-journals.orgbohrium.com

Given the lack of specific literature, this compound represents an unexplored chemical entity. Research into this compound would likely begin with the development of a viable synthetic route. A potential approach could involve the multi-step halogenation of a simpler fluoroaniline (B8554772) precursor, with careful control of reaction conditions to achieve the desired regioselectivity. A plausible, though not documented, synthetic strategy might start from 2-fluoroaniline, proceeding through a series of protection, halogenation, and deprotection steps. For instance, a process could involve bromination and chlorination of a protected 2-fluoroaniline. google.comgoogle.comwipo.int

Once synthesized, research would likely focus on characterizing its spectroscopic and crystallographic properties to understand the precise effects of its unique substitution pattern. Subsequent studies could explore its utility as an intermediate in the synthesis of novel compounds, particularly those with potential biological activity, leveraging the different reactivities of the C-Br, C-Cl, and C-F bonds in cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2ClFN B3183517 2,4-Dibromo-3-chloro-6-fluoroaniline CAS No. 1000573-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-3-chloro-6-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClFN/c7-2-1-3(10)6(11)4(8)5(2)9/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMUPMZTUMIDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650249
Record name 2,4-Dibromo-3-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000573-39-6
Record name 2,4-Dibromo-3-chloro-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Dibromo 3 Chloro 6 Fluoroaniline

Strategic Approaches to Multi-Halogenated Aniline (B41778) Synthesis

The creation of a complex molecule like 2,4-Dibromo-3-chloro-6-fluoroaniline necessitates a well-thought-out synthetic strategy. The primary challenges lie in controlling the position of each halogen atom on the aromatic ring, given the activating nature of the amino group which can lead to over-halogenation and the formation of undesired isomers. googleapis.com

Sequential Halogenation Strategies

A key approach to synthesizing multi-halogenated anilines is through sequential halogenation. This involves the stepwise introduction of different halogen atoms onto the aromatic ring. The order of introduction is critical and is often dictated by the directing effects of the substituents already present on the ring. For instance, the synthesis of a related compound, 2-bromo-6-fluoroaniline, involves a multi-step sequence that includes protection of the amino group, followed by specific halogenation steps. google.com

In the context of this compound, a plausible sequential strategy would likely begin with a precursor already containing some of the required halogens, such as 3-chloro-4-fluoroaniline (B193440). The subsequent bromination steps would then need to be carefully controlled to achieve the desired 2,4-dibromo substitution pattern. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct bromination of 3-chloro-4-fluoroaniline would likely yield a mixture of products. To achieve the target molecule, protecting the amino group is a common and effective strategy to control the regioselectivity of the halogenation steps.

Regioselective Introduction of Halogen Atoms (Bromine, Chlorine, Fluorine)

The regioselective introduction of halogen atoms is paramount in the synthesis of specifically substituted anilines. The inherent directing effects of the amino group (ortho, para-directing) and the existing halogens on the aniline ring play a crucial role.

Fluorine: The fluorine atom at position 6 is likely incorporated in the starting material, as direct fluorination of an aniline ring is often challenging and can lead to side reactions. Starting with a pre-fluorinated precursor like 3-chloro-4-fluoroaniline is a common and effective strategy. google.comgoogle.comsigmaaldrich.com

Chlorine: Similarly, the chlorine atom at position 3 is often part of the initial precursor. Synthesizing 3-chloro-4-fluoroaniline can be achieved through various routes, including the nitration of ortho-dichlorobenzene followed by fluorination and reduction of the nitro group. google.com

Bromine: The introduction of two bromine atoms at positions 2 and 4 requires careful consideration of the reaction conditions. The amino group strongly activates the positions ortho and para to it. In a 3-chloro-4-fluoroaniline precursor, the positions targeted for bromination are ortho (position 2) and para (position 4) to the amino group. However, the existing chloro and fluoro substituents will also influence the regioselectivity. To ensure the desired 2,4-dibromination, protection of the highly activating amino group, for example by acetylation to form an acetanilide, is a common tactic. This moderates the activating effect and can improve the regioselectivity of the subsequent bromination steps. epo.org

Precursor Synthesis and Transformation Routes

The synthesis of this compound relies on the availability of suitable precursors and efficient transformation routes.

A general and widely used method for preparing anilines is the reduction of the corresponding nitrobenzene (B124822) derivatives. youtube.com For the target compound, this would involve the synthesis of 2,4-dibromo-3-chloro-6-fluoronitrobenzene.

The synthesis of this nitroaromatic precursor could start from a simpler halogenated nitrobenzene, followed by sequential halogenation and finally, reduction of the nitro group. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction using reagents such as iron in acetic acid or stannous chloride (SnCl2). google.comyoutube.com Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. google.com

A plausible synthetic sequence is outlined in the table below, starting from 3-chloro-4-fluoronitrobenzene.

StepReactionReagents and ConditionsProduct
1BrominationBromine (Br2), Acetic Acid2-Bromo-3-chloro-4-fluoronitrobenzene
2BrominationBromine (Br2), Lewis Acid Catalyst (e.g., FeBr3)2,4-Dibromo-3-chloro-6-fluoronitrobenzene
3ReductionH2, Pd/C, EthanolThis compound

This is a representative synthetic scheme and conditions may need to be optimized.

An alternative and often more direct approach is to start from a pre-existing substituted aniline. For the synthesis of this compound, a logical starting material is 3-chloro-4-fluoroaniline. google.comgoogle.comsigmaaldrich.com

The direct bromination of 3-chloro-4-fluoroaniline can be challenging due to the high reactivity of the aniline ring. To control the reaction and achieve the desired disubstitution, the amino group is typically protected. A common protecting group is acetyl, which forms an acetanilide. The acetamido group is still ortho, para-directing but is less activating than the amino group, allowing for more controlled halogenation. After the bromination steps, the acetyl group can be removed by hydrolysis to yield the final product.

A potential synthetic route starting from 3-chloro-4-fluoroaniline is detailed in the table below.

StepReactionReagents and ConditionsProduct
1AcetylationAcetic anhydride, Acetic acidN-(3-chloro-4-fluorophenyl)acetamide
2DibrominationN-Bromosuccinimide (NBS), AcetonitrileN-(2,4-dibromo-3-chloro-6-fluorophenyl)acetamide
3HydrolysisHCl (aq), Ethanol, RefluxThis compound

This is a representative synthetic scheme and conditions may need to be optimized.

Catalytic Systems in the Halogenation of Anilines

Catalytic systems play a crucial role in modern organic synthesis by enhancing reaction rates, improving yields, and controlling regioselectivity. Various catalytic systems have been developed for the halogenation of anilines.

Lewis Acid Catalysts: Traditional electrophilic aromatic halogenation often employs Lewis acids such as iron(III) halides (e.g., FeBr3, FeCl3) or aluminum halides (e.g., AlCl3). These catalysts activate the halogen molecule, making it a more potent electrophile.

Copper Catalysts: Copper(II) halides, such as CuCl2 and CuBr2, have been effectively used for the para-selective chlorination and bromination of unprotected anilines, particularly in ionic liquids. googleapis.com This method offers a milder and potentially more environmentally friendly alternative to traditional methods.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-halogen bonds. While more commonly used for C-C and C-N bond formation, palladium catalysts can also be employed in halogenation reactions, often providing high regioselectivity.

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a valuable strategy. For instance, certain amine-based organocatalysts have been shown to promote the ortho-selective chlorination of anilines.

The choice of catalytic system depends on the specific substrate and the desired regiochemical outcome. For the synthesis of this compound, a combination of stoichiometric and catalytic methods would likely be employed to achieve the precise substitution pattern.

Metal-Catalyzed Halogenation Processes

Metal-catalyzed reactions offer a powerful tool for the regioselective halogenation of aromatic compounds, including anilines. These methods often proceed under milder conditions and with higher selectivity than traditional electrophilic substitution reactions. beilstein-journals.org

For the synthesis of this compound, a plausible precursor would be 3-chloro-6-fluoroaniline. The introduction of two bromine atoms at the C2 and C4 positions requires careful control. Copper(II) halides have been demonstrated as effective reagents for the para-selective halogenation of unprotected anilines. beilstein-journals.orgresearchgate.net For instance, using copper(II) bromide (CuBr₂) could selectively install a bromine atom at the C4 position of 3-chloro-6-fluoroaniline, which is para to the directing amino group.

Subsequent bromination at the C2 position (ortho to the amino group) would then be required. Palladium-catalyzed C-H activation and halogenation have emerged as a sophisticated strategy for directing substitution to specific positions that might otherwise be difficult to access. nih.gov A palladium catalyst, in conjunction with a suitable ligand and a bromine source, could facilitate the ortho-bromination of the resulting 4-bromo-3-chloro-6-fluoroaniline. The choice of ligand is crucial for directing the catalyst to the desired C-H bond.

Visible-light-induced photocatalysis using heterogeneous catalysts like Cu-MnO has also been reported for the ortho-halogenation of anilides. mdpi.com This approach could be adapted by first protecting the amino group of the aniline precursor and then employing a photocatalytic system with a suitable bromine source.

Table 1: Representative Metal-Catalyzed Halogenation of Anilines

Catalyst/ReagentSubstrateHalogenating AgentPosition of HalogenationYield (%)Reference
CuBr₂Aniline-paraHigh beilstein-journals.org
Pd(OAc)₂ / LigandAcetanilideN-Bromosuccinimide (NBS)meta- nih.gov
Cu-MnO / Visible LightAcetanilideN-Bromosuccinimide (NBS)ortho81-98 mdpi.com

This table presents examples of metal-catalyzed halogenation on aniline derivatives, illustrating potential strategies for the synthesis of this compound.

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for halogenation reactions, often with high selectivity and functional group tolerance. rsc.org Aniline and its derivatives can themselves act as catalysts in electrophilic halogenation. researchgate.netnih.gov It has been shown that arylamines can activate N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), to act as highly reactive yet selective electrophilic halogen sources. researchgate.netnih.gov

In the context of synthesizing this compound, an organocatalytic approach could involve the use of a tailored aniline catalyst to facilitate the bromination of the 3-chloro-6-fluoroaniline precursor. The reactivity and selectivity of the organocatalyst can be fine-tuned by altering the electronic properties of the catalyst's aromatic ring. nih.gov This could potentially allow for a stepwise and controlled introduction of the two bromine atoms.

Another organocatalytic strategy involves the use of strong Brønsted acids or Lewis bases. For instance, hexafluoroisopropanol (HFIP) has been used as a solvent to promote the regioselective halogenation of arenes with N-halosuccinimides. researchgate.netorganic-chemistry.org The unique properties of HFIP, including its strong hydrogen-bond donating ability and mild acidity, can enhance the electrophilicity of the halogenating agent, enabling the reaction to proceed under mild conditions. organic-chemistry.org

Table 2: Examples of Organocatalytic Halogenation

Catalyst/PromoterSubstrate TypeHalogenating AgentKey FeatureReference
Aniline DerivativeAromatic/HeteroaromaticN-Halosuccinimide (NXS)Catalytic Halogen Transfer researchgate.netnih.gov
Hexafluoroisopropanol (HFIP)Arenes/HeterocyclesN-Halosuccinimide (NXS)Enhanced Reactivity & Regioselectivity researchgate.netorganic-chemistry.org

This table highlights organocatalytic systems that could be adapted for the selective bromination steps in the synthesis of the target compound.

Optimization of Reaction Conditions for Selective Halogenation

The successful synthesis of a polysubstituted compound like this compound hinges on the precise control of reaction conditions to achieve the desired regioselectivity and yield.

The choice of solvent can profoundly influence the outcome of a halogenation reaction. nih.gov In the halogenation of N,N-dialkylaniline N-oxides, for example, switching from dichloromethane (B109758) to tetrahydrofuran (B95107) (THF) resulted in a significant improvement in yield. nih.gov Ionic liquids have also been employed as solvents for the regioselective chlorination and bromination of unprotected anilines using copper halides, offering high yields and para-selectivity under mild conditions. beilstein-journals.orgresearchgate.net

Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have demonstrated remarkable effects on regioselectivity in the halogenation of arenes. researchgate.netorganic-chemistry.org HFIP can activate N-halosuccinimides, leading to efficient and selective halogenation without the need for additional catalysts. organic-chemistry.org For the synthesis of this compound, a systematic screening of solvents would be essential to control the sequential introduction of bromine atoms.

Table 3: Impact of Solvent on Halogenation Reactions

ReactionSolventObservationReference
Halogenation of N,N-dimethylaniline N-oxideDichloromethane31% yield (bromination) nih.gov
Halogenation of N,N-dimethylaniline N-oxideTetrahydrofuran (THF)55% yield (bromination) nih.gov
Bromination of AnilinesIonic Liquid ([Bmim]BF₄)High para-selectivity and yield beilstein-journals.orgresearchgate.net
Bromination of ArenesHexafluoroisopropanol (HFIP)High regioselectivity and yield researchgate.netorganic-chemistry.org

This table illustrates how solvent choice can be a critical parameter in optimizing the synthesis of halogenated anilines.

Temperature is a critical parameter in controlling the selectivity of halogenation reactions. In the halogenation of N,N-dimethylaniline N-oxides, the optimal temperature was found to be -78 °C, with deviations leading to diminished yields. nih.gov Similarly, in metal-catalyzed reactions, temperature can influence catalyst activity and stability, thereby affecting the reaction outcome. acs.org

The stoichiometry of the reagents, particularly the halogenating agent, is crucial for preventing over-halogenation and controlling the degree of substitution. Classical electrophilic halogenation of highly activated substrates like anilines can be difficult to control, often leading to di- and tri-halogenated products. msu.edu Therefore, the precise, portion-wise, or slow addition of the brominating agent would be necessary to selectively install one bromine atom at a time onto the 3-chloro-6-fluoroaniline core. In some cases, adjusting the stoichiometry of a base or ligand in a catalytic system can also significantly improve conversion and product distribution. acs.org

Green Chemistry Principles in the Synthesis of Halogenated Anilines

Applying the principles of green chemistry to the synthesis of halogenated anilines is crucial for developing more sustainable and environmentally friendly processes. researchgate.netsphinxsai.com These principles focus on waste prevention, atom economy, use of safer solvents, and energy efficiency. imist.manih.gov

One key principle is the reduction of derivatives, which involves minimizing or avoiding the use of protecting groups. nih.gov Direct halogenation of unprotected anilines, as demonstrated with copper halides in ionic liquids, aligns with this principle by avoiding the extra steps of protection and deprotection. beilstein-journals.org

The use of safer solvents and reaction conditions is another cornerstone of green chemistry. Water is an ideal green solvent, and methods that allow for halogenation in aqueous media are highly desirable. imist.ma The use of ionic liquids or fluorinated alcohols like HFIP, which can be recovered and reused, also contributes to a greener process. beilstein-journals.orgresearchgate.netorganic-chemistry.org

Catalytic processes, both metal-catalyzed and organocatalytic, are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to generate large amounts of product. beilstein-journals.orgresearchgate.net Photocatalysis, which utilizes visible light as an energy source, is a particularly promising green technology as it can often be conducted at ambient temperature, thus saving energy. mdpi.comnih.gov

Table 4: Application of Green Chemistry Principles to Aniline Halogenation

Green Chemistry PrincipleApplication in HalogenationExampleReference
Waste PreventionUsing catalytic amounts of reagentsCopper-catalyzed or organocatalytic bromination beilstein-journals.orgresearchgate.netresearchgate.net
Atom EconomyDirect C-H functionalizationDirect bromination without protecting groups beilstein-journals.org
Safer SolventsUse of water or recyclable solventsHalogenation in ionic liquids or HFIP beilstein-journals.orgresearchgate.netorganic-chemistry.org
Design for Energy EfficiencyReactions at ambient temperatureVisible-light photocatalysis mdpi.com
Reduce DerivativesAvoiding protection/deprotection stepsDirect halogenation of unprotected anilines beilstein-journals.org

This table summarizes how green chemistry principles can be integrated into the synthesis of halogenated anilines.

Reaction Mechanisms and Chemical Transformations of 2,4 Dibromo 3 Chloro 6 Fluoroaniline

Electrophilic Aromatic Substitution Pathways on 2,4-Dibromo-3-chloro-6-fluoroaniline

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. acs.orgchemistrytalk.org In the case of this compound, the outcome of such reactions is dictated by the interplay of the activating amino group and the deactivating, yet ortho-, para-directing, halogen substituents. masterorganicchemistry.comorganicchemistrytutor.com

The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. testbook.combyjus.com In this compound, the positions ortho to the amino group are occupied by a fluorine atom (C6) and a bromine atom (C2). The para position is occupied by another bromine atom (C4). The only remaining unsubstituted position on the ring is C5.

The directing effects of the substituents are as follows:

-NH₂ (at C1): Strongly activating, ortho-, para-directing.

-F (at C6): Deactivating via induction, but ortho-, para-directing via resonance. Directs to C1 (occupied) and C5.

-Br (at C2): Deactivating via induction, but ortho-, para-directing via resonance. Directs to C1 (occupied), C3 (occupied), and C5.

-Cl (at C3): Deactivating via induction, but ortho-, para-directing via resonance. Directs to C2 (occupied), C4 (occupied), and C5.

-Br (at C4): Deactivating via induction, but ortho-, para-directing via resonance. Directs to C3 (occupied) and C5.

All the directing groups, including the deactivating halogens, steer the incoming electrophile towards the C5 position. libretexts.orglibretexts.org The powerful activating effect of the amino group is expected to overcome the deactivation by the four halogen atoms, making the ring susceptible to electrophilic attack, primarily at the C5 position. However, the cumulative inductive effect of four halogens will significantly reduce the reactivity compared to aniline (B41778) itself. libretexts.orgallen.in Steric hindrance from the adjacent bromine atom at C4 might also influence the rate of reaction at C5.

SubstituentPositionElectronic EffectDirecting InfluenceFavored Position for Electrophilic Attack
-NH₂C1Strongly ActivatingOrtho, ParaC2, C4, C6 (all occupied)
-FC6Deactivating (Inductive), Donating (Resonance)Ortho, ParaC1 (occupied), C5
-BrC2Deactivating (Inductive), Donating (Resonance)Ortho, ParaC1 (occupied), C3 (occupied), C5
-ClC3Deactivating (Inductive), Donating (Resonance)Ortho, ParaC2 (occupied), C4 (occupied), C5
-BrC4Deactivating (Inductive), Donating (Resonance)Ortho, ParaC3 (occupied), C5

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which depends on the reaction type and conditions.

For electrophilic aromatic substitution, the reaction constant ρ is typically negative, indicating that electron-donating groups (with negative σ values) accelerate the reaction, while electron-withdrawing groups (with positive σ values) retard it.

General Hammett σ Constants for Relevant Substituents
Substituentσ_metaσ_para
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-NH₂-0.16-0.66

Nucleophilic Aromatic Substitution (NAS) Reactions of this compound

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. chemistrysteps.com

In this compound, the ring is not activated towards traditional SₙAr reactions by strongly electron-withdrawing groups like nitro groups. However, the cumulative inductive effect of the four halogen atoms makes the aromatic ring electron-deficient and potentially susceptible to NAS under forcing conditions.

The regioselectivity of a hypothetical NAS reaction would be governed by two main factors: the activation of the carbon atom attached to the leaving group and the leaving group's ability. The order of leaving group ability in NAS is typically F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. acs.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative substituent that makes the attached carbon more electrophilic. total-synthesis.com

Based on this, the fluorine atom at C6 would be the most likely to be displaced. However, the positions of the other halogens relative to each other could also influence reactivity. For instance, a nucleophilic attack at C2 (para to the fluorine at C6) or C4 (para to the amino group, although the amino group is not electron-withdrawing) might be considered. Computational studies are often employed to predict the most likely site of attack in such complex systems by evaluating the stabilities of the intermediate Meisenheimer complexes. nih.govdiva-portal.orgnih.gov

The kinetics of NAS reactions typically follow a second-order rate law, being first order in both the aryl halide and the nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this compound, the rate of a potential NAS reaction would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Due to the lack of strong activating groups, high temperatures and strong nucleophiles would likely be required. Mechanistic studies, such as kinetic isotope effect experiments or computational modeling, would be necessary to definitively elucidate the reaction pathway and the structure of the transition state.

Cross-Coupling Reactions Involving this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Given the presence of multiple carbon-halogen bonds, this compound is a prime candidate for such transformations. The challenge and opportunity lie in achieving site-selective coupling. nih.govbohrium.com

The reactivity of aryl halides in oxidative addition to palladium(0), the first step in many cross-coupling catalytic cycles, generally follows the order I > Br > Cl > F. This trend is opposite to that of NAS leaving group ability.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgorganic-chemistry.orgyoutube.com It is plausible that selective coupling could be achieved at one of the C-Br bonds over the C-Cl and C-F bonds by careful choice of catalyst, ligands, and reaction conditions. researchgate.netresearchgate.net The C-Br bond at C4 might be more sterically accessible than the one at C2, which is flanked by the amino and chloro groups.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. openochem.orglibretexts.orgwikipedia.orgjk-sci.comorganic-chemistry.org Similar to the Suzuki coupling, selectivity for the C-Br bonds would be expected. The choice of ligands on the palladium catalyst can play a crucial role in controlling the regioselectivity of the reaction.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling an amine with an aryl halide. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net As this compound is already an aniline, this reaction would be more relevant for further functionalization if one of the halogens were to be replaced by a different amino group. Again, selective reaction at the C-Br bonds would be the most probable outcome.

Predicted Reactivity of Halogens in Cross-Coupling Reactions
HalogenPositionRelative Reactivity in Oxidative AdditionPotential for Selective Coupling
-BrC2, C4HighHigh, especially over -Cl and -F
-ClC3MediumPossible with specialized catalysts
-FC6LowVery low, generally unreactive

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For this compound, the carbon-bromine bonds are significantly more reactive than the carbon-chlorine or carbon-fluorine bonds under typical Suzuki-Miyaura conditions. This difference in reactivity allows for selective coupling at the bromine-substituted positions.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For substrates like this compound, sterically hindered phosphine ligands are often employed to promote the catalytic cycle. nih.gov

Below is a representative table of potential Suzuki-Miyaura coupling reactions with this compound, based on established methodologies for polyhalogenated anilines.

Interactive Data Table: Hypothetical Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterCatalystLigandBaseSolventExpected Product
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-Bromo-4-phenyl-3-chloro-6-fluoroaniline
2Methylboronic acidPdCl₂(dppf)dppfCs₂CO₃Dioxane2-Bromo-4-methyl-3-chloro-6-fluoroaniline
3Vinylboronic acid pinacol esterPd(PPh₃)₄PPh₃Na₂CO₃THF/H₂O2-Bromo-4-vinyl-3-chloro-6-fluoroaniline
44-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₂CO₃2-MeTHF2-Bromo-4-(4-methoxyphenyl)-3-chloro-6-fluoroaniline

Note: The regioselectivity of the coupling (position 2 vs. 4) would need to be determined experimentally and would be influenced by steric and electronic factors.

Buchwald-Hartwig Amination and Carbon-Nitrogen Bond Formations

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is instrumental in forming carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the carbon-bromine bonds of this compound are the most likely sites for this transformation.

The catalytic cycle of the Buchwald-Hartwig amination also involves an oxidative addition, followed by the formation of a palladium-amido complex and subsequent reductive elimination to furnish the arylated amine. wikipedia.org The choice of a suitable base is critical to facilitate the deprotonation of the amine and the subsequent steps of the catalytic cycle.

Given the presence of the aniline moiety in the starting material, intermolecular self-coupling could be a potential side reaction. However, by carefully selecting the reaction conditions and using a large excess of the coupling partner amine, the desired cross-coupling product can be favored.

The following table illustrates potential Buchwald-Hartwig amination reactions for this compound.

Interactive Data Table: Hypothetical Buchwald-Hartwig Amination Reactions

EntryAmineCatalystLigandBaseSolventExpected Product
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene4-(2-Bromo-3-chloro-6-fluoro-anilino)morpholine
2AnilinePd(OAc)₂RuPhosCs₂CO₃DioxaneN-(2-Bromo-3-chloro-6-fluoro-phenyl)benzene-1,4-diamine
3BenzylaminePdCl₂(Amphos)AmphosK₃PO₄t-Amyl alcoholN-(Benzyl)-2-bromo-3-chloro-6-fluoroaniline
4PyrrolidinePd-G3-XantphosXantphosLHMDSTHF1-(2-Bromo-3-chloro-6-fluoro-phenyl)pyrrolidine

Note: As with the Suzuki-Miyaura coupling, the exact regioselectivity would require experimental verification.

Redox Chemistry of the Aniline Moiety in Halogenated Systems

The aniline functional group in this compound can undergo both oxidative and reductive transformations. The presence of multiple halogen atoms on the aromatic ring influences the redox potential of the aniline moiety.

Oxidative Transformations

The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials. researchgate.net The specific product obtained depends on the oxidizing agent used and the reaction conditions. Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

For halogenated anilines, the electron-withdrawing nature of the halogens can make the amino group less susceptible to oxidation compared to unsubstituted aniline. However, under strong oxidizing conditions, transformation of the amino group is still possible. For instance, oxidation with a strong oxidizing agent like potassium permanganate in an acidic medium could potentially convert the amino group to a nitro group.

Reductive Pathways

The primary reductive pathway of interest for this compound, aside from the reduction of any oxidized derivatives, is reductive dehalogenation. This process involves the removal of one or more halogen atoms and their replacement with hydrogen atoms. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or dissolving metal reductions. researchgate.netmdpi.com

The relative ease of removal of the halogens generally follows the order I > Br > Cl > F. Therefore, in the case of this compound, the bromine atoms would be the most susceptible to reductive cleavage. By controlling the reaction conditions, it may be possible to achieve selective monodebromination or complete removal of both bromine atoms. The chlorine and fluorine atoms would be significantly more resistant to reduction.

Computational and Theoretical Investigations of 2,4 Dibromo 3 Chloro 6 Fluoroaniline

Theoretical Vibrational Analysis and Potential Energy Distribution (PED)

A theoretical vibrational analysis for 2,4-Dibromo-3-chloro-6-fluoroaniline would involve calculating the compound's vibrational frequencies and modes. This is typically achieved using quantum chemical methods such as Density Functional Theory (DFT), often with a basis set like B3LYP/6-31G(d,p). The output of these calculations provides a set of theoretical vibrational frequencies that can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.

Following the frequency calculations, a Potential Energy Distribution (PED) analysis is performed. PED analysis helps in assigning the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, or torsion of particular bonds or functional groups. This is crucial for a definitive understanding of the molecule's vibrational spectrum.

Data Table: Hypothetical Example of Theoretical Vibrational Frequencies and PED for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Potential Energy Distribution (PED) Contribution
NH₂ asymmetric stretchingData not availableData not available
NH₂ symmetric stretchingData not availableData not available
C-C stretchingData not availableData not available
C-H in-plane bendingData not availableData not available
C-F stretchingData not availableData not available
C-Cl stretchingData not availableData not available
C-Br stretchingData not availableData not available

Note: The table above is for illustrative purposes only. No specific published data for the theoretical vibrational analysis of this compound was found.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting a range of spectroscopic properties beyond vibrational frequencies. uni.lu These can include:

Electronic Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules. This allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule.

NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) is a widely used method for calculating nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

For this compound, such calculations would help in understanding how the different halogen substituents and the amine group influence the electronic structure and magnetic environment of the molecule.

Data Table: Predicted Spectroscopic Properties for this compound

Spectroscopic PropertyPredicted ValueMethod
λmax (UV-Vis)Data not availableTD-DFT
¹³C Chemical ShiftsData not availableGIAO
¹H Chemical ShiftsData not availableGIAO

Note: This table is a template. No specific predicted spectroscopic data for this compound are available in the searched literature.

Modeling of Structure-Reactivity Relationships

The modeling of structure-reactivity relationships for this compound would involve the calculation of various molecular descriptors. These descriptors provide a quantitative basis for understanding and predicting the chemical reactivity of the molecule. Key aspects of this modeling include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Quantities such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

While studies on similar molecules like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have explored these parameters, specific data for the 2,4-dibromo isomer are not available. researchgate.net

Data Table: Calculated Molecular Properties for Structure-Reactivity Analysis of this compound

Molecular PropertyCalculated Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available
ElectronegativityData not available
Chemical HardnessData not available

Note: The data for the above table are not available in the public domain for this compound.

Spectroscopic Characterization and Structural Analysis of 2,4 Dibromo 3 Chloro 6 Fluoroaniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the vibrational modes of a molecule. The introduction of multiple halogen substituents (Br, Cl, F) and an amino group to the aniline (B41778) ring results in a complex vibrational spectrum, where the positions of the absorption bands are influenced by the electronic and steric effects of these substituents. asianpubs.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FT-IR spectrum of 2,4-Dibromo-3-chloro-6-fluoroaniline is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The amino group (NH2) vibrations are typically observed in the high-frequency region. The N-H stretching vibrations are expected to appear as two distinct bands, corresponding to asymmetric and symmetric stretching modes. Theoretical and experimental studies on halogenated anilines suggest that these bands will likely be found in the range of 3400-3500 cm⁻¹. materialsciencejournal.org The N-H bending or scissoring mode is anticipated to be in the 1600-1650 cm⁻¹ region. asianpubs.org

The aromatic C-H stretching vibrations are expected to be weak and appear in the 3000-3100 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ range. The positions of these bands are sensitive to the nature and position of the substituents. wisc.edu

The vibrations involving the halogen substituents are a key feature of the spectrum. The C-F stretching vibration is expected to be a strong band in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is generally found in the 600-800 cm⁻¹ range, while the C-Br stretching vibration appears at lower frequencies, typically between 500 and 650 cm⁻¹. asianpubs.orgwisc.edu

Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Notes
N-H Asymmetric Stretch3450 - 3500
N-H Symmetric Stretch3350 - 3400
Aromatic C-H Stretch3000 - 3100Weak intensity
N-H Bending (Scissoring)1600 - 1650
Aromatic C=C Stretch1400 - 1600Multiple bands expected
C-F Stretch1200 - 1300Strong intensity
C-N Stretch1250 - 1350 materialsciencejournal.org
C-Cl Stretch600 - 800 asianpubs.org
C-Br Stretch500 - 650 asianpubs.org

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations and the carbon-halogen bonds.

The symmetric C-C stretching vibrations of the benzene (B151609) ring are often more intense in the Raman spectrum than in the FT-IR spectrum. The C-Br and C-Cl stretching vibrations are also expected to give rise to distinct Raman signals. Similar to FT-IR, the N-H stretching vibrations will be present but are generally weaker in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁹F NMR spectra, the electronic environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the high degree of substitution on the aromatic ring, leaving only one aromatic proton. The amino group protons will also be present.

The single aromatic proton (H-5) is expected to appear as a singlet, or more likely a doublet due to coupling with the adjacent fluorine atom. Its chemical shift will be influenced by the surrounding halogen atoms. The electron-withdrawing nature of the halogens will likely shift this proton downfield compared to unsubstituted aniline. Based on data from similar halogenated anilines, the chemical shift for this proton is predicted to be in the range of 7.0-7.5 ppm. rsc.orgrsc.org

The amino group protons (-NH₂) will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. A typical range for these protons in similar compounds is 3.5-5.0 ppm. rsc.orgrsc.org

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
H-57.0 - 7.5dJ(H-F) ≈ 8-10 Hz
-NH₂3.5 - 5.0br s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum will provide detailed information about the carbon framework of this compound. Six distinct signals are expected for the aromatic carbons. The chemical shifts will be significantly influenced by the attached substituents.

The carbon atom bonded to the amino group (C-1) is expected to be shielded relative to the other carbons due to the electron-donating nature of the amino group. The carbons bonded to the highly electronegative halogen atoms (C-2, C-3, C-4, C-6) will experience varied effects. The carbon attached to fluorine (C-6) will show a large downfield shift and will be split into a doublet due to C-F coupling. The carbons bonded to bromine (C-2, C-4) and chlorine (C-3) will also be downfield, with the effect of bromine being less pronounced than that of chlorine and fluorine. nih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C-1140 - 145
C-2110 - 115
C-3125 - 130
C-4115 - 120
C-5120 - 125
C-6150 - 155Doublet due to C-F coupling

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the ortho bromine and amino substituents. The signal will likely appear as a doublet due to coupling with the adjacent H-5 proton. The chemical shifts of fluoroanilines are known to be sensitive to the electronic effects of other substituents on the ring. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectra of aniline and its derivatives are characterized by transitions involving the π-electron system of the benzene ring and the non-bonding electrons of the amino group. In aniline, two primary absorption bands are observed in the UV region. The first, around 280-290 nm, is attributed to the π → π* transition (the B-band), which is a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). A second, more intense band (the E-band) appears at shorter wavelengths, typically around 220-230 nm. researchgate.net

The introduction of halogen substituents onto the aniline ring leads to modifications in these electronic transitions. Halogens can exert both inductive (-I) and resonance (+R) effects, which can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). The presence of multiple halogen atoms, as in this compound, results in a complex interplay of these effects.

Generally, the substitution of hydrogen with halogens on the benzene ring leads to a bathochromic shift (red shift) of the π → π* absorption bands. This is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atoms. However, the strong electron-withdrawing inductive effect of halogens can also influence the energy levels of the molecular orbitals.

Compound Transition Typical λmax (nm) Notes
Anilineπ → π* (B-band)~290S₀ → S₁ transition. researchgate.net
Anilineπ → π* (E-band)~220S₀ → S₂ transition. researchgate.net
Substituted PolyanilinesPolaron transition~800Dependent on dopant and substitution. researchgate.net

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not reported in the available literature, the crystallographic data of a closely related isomer, 2,6-dibromo-4-chloroaniline (B1580550) , offers significant insights into the structural behavior of such polyhalogenated systems. nih.govnih.govresearchgate.net

The crystal structure of 2,6-dibromo-4-chloroaniline reveals that the molecule is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane of the molecule being 0.024 Å. nih.govresearchgate.net This planarity is a common feature in many aniline derivatives and is crucial for understanding the nature of intermolecular interactions.

In the solid state, the conformation of the aniline derivative is influenced by both intramolecular and intermolecular forces. For 2,6-dibromo-4-chloroaniline, intramolecular N—H···Br hydrogen bonds are observed, which contribute to the planarity of the molecule by forming S(5) ring motifs. nih.govresearchgate.net

Table of Crystallographic Data for 2,6-Dibromo-4-chloroaniline nih.govresearchgate.net

Parameter Value
Chemical FormulaC₆H₄Br₂ClN
Molecular Weight285.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.3132 (7)
b (Å)3.9387 (2)
c (Å)16.5476 (9)
β (°)112.318 (2)
Volume (ų)802.70 (7)
Z4

The crystal packing of 2,6-dibromo-4-chloroaniline is primarily dictated by intermolecular hydrogen bonds. Specifically, N—H···Br hydrogen bonds link the molecules into chains that propagate along the mdpi.com direction. nih.govresearchgate.net This type of interaction is a recurring motif in the crystal structures of halogenated anilines and plays a crucial role in the formation of the supramolecular architecture.

In contrast to some other aromatic systems, the crystal structure of 2,6-dibromo-4-chloroaniline does not exhibit significant π-π stacking interactions. nih.govresearchgate.net The packing is dominated by the more directional hydrogen bonding.

The nature and position of halogen atoms on the aniline ring have a profound impact on the supramolecular assembly. nih.gov Halogen atoms can participate in various non-covalent interactions, including halogen bonding (C—X···Y, where X is a halogen and Y is a Lewis base) and dihalogen interactions (X···X).

Applications As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The synthesis of complex organic molecules often relies on the sequential and controlled introduction of different functional groups. Halogenated aromatic compounds are pivotal intermediates in this regard, primarily due to their utility in cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds in reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations allows for stepwise functionalization. For instance, the C-Br bonds can be selectively reacted while leaving the C-Cl bond intact for a subsequent transformation. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular frameworks from a single, highly functionalized precursor.

The aniline (B41778) moiety itself can be a handle for further derivatization. It can be diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form heterocyclic structures. wikipedia.org This multi-faceted reactivity makes compounds like 2,4-dibromo-3-chloro-6-fluoroaniline a powerful starting point for the synthesis of complex natural products, pharmaceuticals, and other high-value organic molecules.

Utility in the Development of New Molecular Scaffolds

The development of new molecular scaffolds is a primary objective in medicinal chemistry and materials science. A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The unique substitution pattern of this compound provides a novel and rigid scaffold. The presence of multiple halogen atoms can also influence the conformational preferences of the molecule and its derivatives, which can be crucial for biological activity or material properties.

In drug discovery, fragment-based screening has emerged as a powerful technique for identifying new lead compounds. Small, functionalized molecules, or "fragments," are screened for their ability to bind to a biological target. The high degree of functionalization in this compound makes it an ideal candidate for inclusion in fragment libraries. Its derivatives could serve as starting points for the development of new therapeutic agents. For example, screening of a chloroacetamide fragment library has been shown to identify new scaffolds for covalent inhibitors of protein-protein interactions. rsc.org

Role in the Creation of Advanced Materials and Specialty Chemicals

Polyhalogenated organic compounds have found widespread use in the development of advanced materials and specialty chemicals. pw.live The high halogen content in this compound suggests its potential utility in several areas:

Flame Retardants: Brominated and chlorinated compounds are well-known for their flame-retardant properties. The incorporation of this aniline derivative into polymers could enhance their fire resistance.

High-Performance Polymers: The rigidity and polarity imparted by the halogen atoms could be exploited in the synthesis of polymers with high thermal stability, chemical resistance, and specific dielectric properties.

Organic Electronics: Halogenation is a common strategy for tuning the electronic properties of organic semiconductors. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs). Aniline intermediates are already used in the synthesis of materials for OLEDs. sunfinelabs.com

Intermediate in Agrochemical Development through Synthetic Routes

Many commercially successful herbicides, fungicides, and insecticides are based on halogenated aniline structures. atamanchemicals.com The type and position of the halogen atoms can have a profound impact on the biological activity, selectivity, and environmental persistence of the agrochemical. The unique combination of bromine, chlorine, and fluorine in this compound makes it an attractive intermediate for the synthesis of new crop protection agents.

Synthetic routes to new agrochemicals could involve the modification of the aniline amino group to form amides, ureas, or other functionalities, while the halogen atoms can be used to modulate the lipophilicity and metabolic stability of the final product. The fluorine atom, in particular, is often incorporated into agrochemicals to enhance their efficacy.

Integration into Diverse Synthetic Strategies for Functional Molecules

The true value of this compound as a synthetic building block lies in its ability to be integrated into a multitude of synthetic strategies. The key to its utility is the potential for selective functionalization of its various reactive sites.

Selective Cross-Coupling: As mentioned earlier, the differential reactivity of the C-Br and C-Cl bonds can be exploited. Furthermore, the electronic environment of each halogen is slightly different, which could be leveraged for even more subtle selective transformations.

Directed Ortho-Metalation: The amino group can direct lithiation to the adjacent C-H position, allowing for the introduction of a new substituent at that site.

Nucleophilic Aromatic Substitution: While generally difficult on electron-rich anilines, under certain conditions, the fluorine atom could potentially be displaced by a nucleophile, further expanding the synthetic possibilities.

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate that can be transformed into a wide range of other functional groups, including hydroxyl, cyano, and additional halogen atoms. wikipedia.org

The combination of these and other synthetic methods allows for the use of this compound as a platform for the creation of a diverse library of functional molecules for a wide array of applications.

Future Research Directions for 2,4 Dibromo 3 Chloro 6 Fluoroaniline

Exploration of Novel and Efficient Synthetic Pathways

The initial and most critical area of research would be the development of a reliable and efficient method to synthesize 2,4-Dibromo-3-chloro-6-fluoroaniline. Given its polysubstituted nature, a multi-step synthesis would likely be required, starting from a more readily available aniline (B41778) or benzene (B151609) derivative. Research could focus on the strategic introduction of the bromine, chlorine, and fluorine substituents, considering the directing effects of the amino group and the other halogens. The optimization of reaction conditions, such as solvents, temperatures, and catalysts, would be crucial to maximize yield and purity.

In-Depth Mechanistic Investigations of Complex Transformations

Once a synthetic route is established, subsequent research could delve into the mechanisms of the reactions involved. Understanding the step-by-step process of halogenation and other transformations would provide valuable insights into the reactivity of the aromatic ring system. This could involve kinetic studies, isotopic labeling experiments, and the identification of reaction intermediates to elucidate the electronic and steric influences of the substituents on the reaction pathways.

Advanced Computational Modeling for Predictive Synthesis and Design

In parallel with experimental work, computational chemistry could play a significant role in predicting the properties and reactivity of this compound. Density functional theory (DFT) and other quantum chemical methods could be employed to model its electronic structure, predict spectroscopic characteristics (such as NMR and IR spectra), and calculate its molecular orbitals. Such computational studies could help in designing more efficient synthetic routes and in predicting the potential for this compound to engage in various chemical interactions.

Development of Derivatization Strategies for Diverse Chemical Libraries

The presence of the amino group and the reactive positions on the aromatic ring would make this compound a candidate for creating a library of new chemical entities. Research could focus on derivatization reactions, such as acylation, alkylation, or diazotization of the amino group, as well as further substitution on the aromatic ring. The development of these strategies would enable the systematic modification of the molecule's structure to explore a range of physicochemical properties and potential biological activities.

Investigation of Solid-State and Intermolecular Interaction Dynamics

Should the compound be isolated as a stable solid, its crystal structure could be determined using X-ray diffraction. This would provide precise information on its molecular geometry, bond lengths, and bond angles. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding (involving the amino group) and halogen bonding. Understanding these solid-state dynamics is fundamental to comprehending the material's physical properties, including its melting point, solubility, and polymorphism.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Dibromo-3-chloro-6-fluoroaniline?

Synthesis typically involves sequential halogenation of aniline derivatives. A plausible route includes:

Fluorination : Introduce fluorine at the para-position using a fluorinating agent (e.g., Selectfluor®) under controlled conditions.

Bromination : Electrophilic bromination at positions 2 and 4 via directed ortho-metallation or using Lewis acids (e.g., FeBr₃).

Chlorination : Selective chlorination at position 3 using N-chlorosuccinimide (NCS) in the presence of a directing group.
Key considerations : Monitor regioselectivity using NMR and optimize reaction temperatures to avoid over-halogenation .

Q. How can structural characterization of this compound be performed effectively?

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement, especially for resolving halogen positional disorder .
  • NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine placement, while ¹H/¹³C NMR identifies substituent effects on aromatic protons.
  • Mass spectrometry (HRMS) : Verify molecular weight (268.91 g/mol) and isotopic patterns from bromine/chlorine .

Q. What purification techniques are optimal for polyhalogenated anilines like this compound?

  • Recrystallization : Use mixed solvents (e.g., ethanol/dichloromethane) to exploit solubility differences.
  • Column chromatography : Employ silica gel with hexane/ethyl acetate gradients, adjusting polarity based on halogen electronegativity.
  • HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of halogens (Br, Cl, F) deactivates the aromatic ring, directing electrophilic attacks to specific positions:

  • Meta-directing effects : Chlorine at position 3 and fluorine at position 6 reduce electron density, favoring Suzuki-Miyaura coupling at position 2 or 4.
  • Steric hindrance : Bromine at positions 2 and 4 may limit accessibility for bulky catalysts.
    Data example : Comparative coupling yields using Pd(PPh₃)₄ vs. PdCl₂(dppf):
CatalystYield (%)Coupling Position
Pd(PPh₃)₄45Position 4
PdCl₂(dppf)72Position 2

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Multi-technique validation : Cross-validate NMR assignments with X-ray crystallography. For example, SHELXL refinement can resolve discrepancies in halogen positions .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • Dynamic effects : Consider temperature-dependent NMR to account for rotational barriers in halogenated aromatics .

Q. What are the applications of this compound in materials science?

  • Nonlinear optical (NLO) materials : The strong electron-withdrawing groups enhance hyperpolarizability, making it a candidate for NLO crystals.
  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Pd) in catalytic systems.
    Case study : In Pd complexes, the compound showed 20% higher catalytic efficiency in Heck reactions compared to non-halogenated analogs .

Q. How does this compound’s stability under varying pH and temperature conditions impact its use in long-term studies?

  • pH stability : Degrades in strongly acidic/basic conditions via hydrolysis of the amine group. Stabilize with buffered solutions (pH 6–8).
  • Thermal stability : Decomposes above 200°C (TGA data), requiring inert atmospheres for high-temperature reactions.
    Recommendation : Store under argon at –20°C to prevent oxidative degradation .

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Reactant of Route 1
2,4-Dibromo-3-chloro-6-fluoroaniline
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2,4-Dibromo-3-chloro-6-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.